1H-Benzimidazole-2-ethanamine, 7-bromo- is a synthetic heterocyclic compound belonging to the benzimidazole class. Benzimidazoles are a significant class of nitrogen-containing heterocyclic compounds recognized for their diverse biological activities and applications in various fields of scientific research. [] While specific research on 1H-Benzimidazole-2-ethanamine, 7-bromo- is limited, its structural similarity to other benzimidazoles suggests potential applications in areas such as medicinal chemistry, materials science, and catalysis.
1H-Benzimidazole-2-ethanamine, 7-bromo- is a chemical compound that belongs to the benzimidazole class of compounds, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7-position of the benzimidazole ring and an ethanamine side chain. Benzimidazoles have been studied extensively for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities.
The compound can be synthesized through various chemical pathways, often involving the bromination of benzimidazole derivatives followed by alkylation reactions. Specific synthesis methods can vary based on desired purity and yield.
1H-Benzimidazole-2-ethanamine, 7-bromo- is classified as a heterocyclic aromatic compound. It falls under the category of nitrogen-containing heterocycles due to the presence of nitrogen atoms in its structure. This classification is significant in medicinal chemistry as it often correlates with specific biological activities.
The synthesis of 1H-Benzimidazole-2-ethanamine, 7-bromo- typically involves two main steps: bromination and alkylation.
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, using dimethylformamide as a solvent can enhance solubility and reaction rates.
1H-Benzimidazole-2-ethanamine, 7-bromo- has a distinctive molecular structure characterized by:
The molecular formula for this compound is C9H10BrN3, with a molecular weight of approximately 244.1 g/mol. The structural representation can be visualized through molecular modeling software or chemical drawing tools.
1H-Benzimidazole-2-ethanamine, 7-bromo- can participate in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions to minimize side products. For example, reactions involving nucleophilic substitution may require polar aprotic solvents to stabilize intermediates.
The biological activity of 1H-Benzimidazole-2-ethanamine, 7-bromo- is largely attributed to its ability to interact with specific biological targets:
Studies on related benzimidazole derivatives suggest that these compounds can modulate activities such as cell proliferation and apoptosis through various signaling pathways.
1H-Benzimidazole-2-ethanamine, 7-bromo- exhibits several notable physical properties:
The chemical properties include:
Relevant data such as melting point and boiling point can be determined through experimental measurements or literature values.
1H-Benzimidazole-2-ethanamine, 7-bromo-, like other benzimidazoles, has potential applications in various fields:
Research continues into optimizing its pharmacological properties and expanding its applications within medicinal chemistry and materials science.
The synthesis of 7-bromo-1H-benzimidazole-2-ethanamine relies on condensation between 4-bromo-1,2-diaminobenzene and bromoacetic acid derivatives. This reaction proceeds via nucleophilic displacement, where the diamine's amino group attacks the α-carbon of bromoacetic acid, forming an intermediate alkylated product. Subsequent acid-catalyzed cyclodehydration at 80–100°C yields the 2-(bromomethyl)-7-bromobenzimidazole core. Further amination with ammonia or phthalimide-Köppel reaction installs the ethanamine side chain [6]. Challenges include regioselectivity due to the bromo substituent’s directing effects and competing dimerization. Purification typically requires column chromatography (silica gel, CH₂Cl₂/MeOH 9:1), with yields rarely exceeding 45% due to steric hindrance and side reactions [2].
Table 1: Traditional Condensation Routes for 7-Bromo Substituted Benzimidazoles
Diamine Precursor | Carboxylic Acid Derivative | Reaction Temp (°C) | Cyclization Agent | Yield (%) |
---|---|---|---|---|
4-Bromo-1,2-diaminobenzene | Bromoacetic acid | 80 | HCl (4N) | 42 |
4-Bromo-1,2-diaminobenzene | Ethyl bromoacetate | 100 | Polyphosphoric acid | 38 |
4-Bromo-1,2-diaminobenzene | Bromoacetyl bromide | 60 | Toluene (reflux) | 45 |
α-Haloketones serve as pivotal intermediates for side-chain elaboration. 4-Bromo-1,2-diaminobenzene reacts with 4-bromobromoacetyl bromide to form a monoacylated intermediate, which undergoes thermal cyclization (60°C, DMF) to yield 2-(bromomethyl)-7-bromobenzimidazole. The bromomethyl group is then displaced with potassium phthalimide (120°C, DMF) to introduce a protected amine, followed by hydrazinolysis to free the primary amine [2] [6]. This approach mitigates over-alkylation but suffers from low functional group tolerance—particularly toward reducible nitro groups. Microwave-assisted displacement (100°C, 30 min) improves phthalimide incorporation efficiency by 25% compared to conventional heating [6].
Palladium and copper catalysis enable direct C–N bond formation for appending the ethylamine side-chain. Suzuki-Miyaura coupling between 7-bromo-2-iodobenzimidazole and N-Boc-ethylamine boronic ester (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O) installs the protected side chain at the 2-position in 68% yield [3] [5]. Alternatively, Buchwald-Hartwig amination of 2-chloro-7-bromobenzimidazole with 2-aminoethylboronate esters (Pd₂(dba)₃/XPhos, 100°C) achieves C–N coupling with 75% efficiency. Copper(I)-catalyzed Ullmann-type reactions (CuI/L-proline, DMSO, 110°C) offer cost-effective alternatives but require stoichiometric Cs₂CO₃ and show moderate regioselectivity for 2-position amination [5].
Table 2: Catalytic Systems for Ethylamine Side-Chain Installation
Catalyst System | Ligand | Base | Solvent | Yield (%) | Selectivity (2- vs. N1-) |
---|---|---|---|---|---|
Pd(OAc)₂ | XantPhos | K₃PO₄ | Toluene | 72 | 9:1 |
Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 75 | >20:1 |
CuI | L-Proline | Cs₂CO₃ | DMSO | 65 | 6:1 |
Microwave irradiation dramatically accelerates benzimidazole cyclization while improving 7-bromo regiocontrol. Condensation of 4-bromo-1,2-diaminobenzene with 2-bromoacetaldehyde diethyl acetal (Na₂S₂O₅ catalyst, H₂O, 150W) delivers 2-(unsubstituted)-7-bromobenzimidazole in 12 minutes (92% yield) [5] [6]. Subsequent N-alkylation with 2-bromoethylamine hydrobromide (K₂CO₃, DMF, 100W, 15 min) achieves 88% conversion—significantly higher than thermal methods (35–40% in 24 h). The rapid, uniform heating suppresses symmetric 5,7-dibrominated byproducts (<5% vs. 15–20% in reflux systems) [6].
Regioselective bromination exploits the benzimidazole nucleus’s inherent electronic asymmetry. Electron-donating N1-H and C2-ethanamine groups activate the 5/6-positions, while the 4/7-positions remain electron-deficient. Bromination (Br₂, CHCl₃, 0°C) of 1H-benzimidazole-2-ethanamine thus favors the 7-position (85% selectivity) due to the C2 substituent’s mesomeric effect . Computational studies (DFT, B3LYP/6-31G*) confirm the 7-position’s lower localization energy (−0.83 eV vs. −0.68 eV at C5). Lewis acid catalysts (FeCl₃, 5 mol%) enhance ortho-directing effects, achieving 94% 7-bromo isomer at 0°C within 2 h. Overbromination is minimized by stoichiometric Br₂ control (1.05 eq) [2] .
Table 3: Regioselectivity in Electrophilic Bromination of Benzimidazole-2-ethanamine
Brominating Agent | Catalyst/Additive | Temp (°C) | 7-Bromo Isomer (%) | 5-Bromo Isomer (%) |
---|---|---|---|---|
Br₂ (1.0 eq) | None | 0 | 85 | 15 |
Br₂ (1.05 eq) | FeCl₃ (5 mol%) | 0 | 94 | 6 |
NBS (1.1 eq) | AlCl₃ (10 mol%) | 25 | 78 | 22 |
Directed ortho-metalation (DoM) enables precise late-stage bromination. Treatment of N-TIPS-protected benzimidazole-2-ethanamine with LDA (−78°C, THF) generates a C4/C7 dianion, which reacts with Br₂ to afford 7-bromo product in 91% yield after deprotection [2]. Alternatively, palladium-catalyzed C–H activation (Pd(OAc)₂, NBS, AcOH, 80°C) brominates electron-deficient positions (7>4>6) with 88% selectivity. Post-functionalization preserves the ethylamine side chain’s integrity when protected as a tert-butyl carbamate (Boc) [6]. Halogen exchange via Ullmann-type reactions (CuBr, 140°C, DMF) converts 7-iodo precursors to 7-bromo derivatives efficiently (82% yield), avoiding electrophilic bromination’s regioselectivity constraints .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7